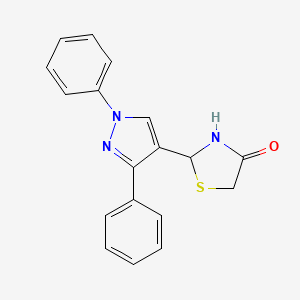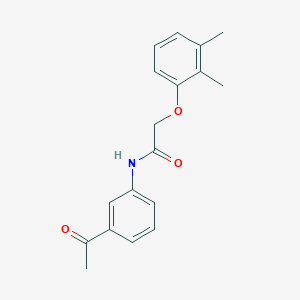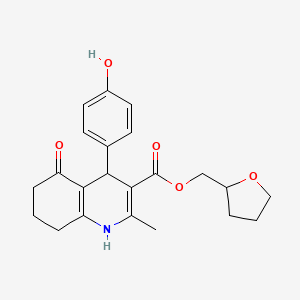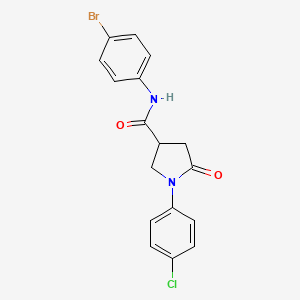![molecular formula C31H22N6O6 B5155728 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone]](/img/structure/B5155728.png)
6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6'-Methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone], also known as MNQ, is a synthetic compound that has been widely used in scientific research. The compound belongs to the quinazoline family and has been found to possess a range of biological activities, making it a promising candidate for various applications.
Wirkmechanismus
The mechanism of action of 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has been found to inhibit the activity of tyrosine kinases, which play a key role in cancer cell proliferation and survival. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has also been found to inhibit the activity of the STAT3 signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects
6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has been found to have a range of biochemical and physiological effects. Studies have shown that 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] can induce DNA damage and inhibit DNA repair mechanisms, leading to cell death. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has also been found to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and transcription. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has been found to induce oxidative stress and inhibit the activity of antioxidant enzymes, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] in lab experiments is its potent anticancer activity. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has been found to be effective against a range of cancer cell lines, making it a valuable tool for cancer research. Another advantage of using 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] is its relatively low toxicity, which makes it a safer alternative to other anticancer drugs.
One of the limitations of using 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] also has a short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone]. One potential direction is the development of 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] analogs with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of the synergistic effects of 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] with other anticancer drugs. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] could also be studied for its potential use in other applications, such as the treatment of inflammatory diseases and neurological disorders.
Synthesemethoden
6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] can be synthesized through a multistep process that involves the reaction of 2-nitroaniline with ethyl acetoacetate, followed by the formation of 2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone. The final step involves the reaction of two molecules of 2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone with formaldehyde to form 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone].
Wissenschaftliche Forschungsanwendungen
6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has been extensively studied for its potential use in various scientific applications. One of the most promising applications of 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] is in the field of cancer research. Studies have shown that 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] possesses potent anticancer activity against a range of cancer cell lines, including breast, colon, and lung cancer cells. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has also been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
Eigenschaften
IUPAC Name |
2-methyl-6-[[2-methyl-3-(3-nitrophenyl)-4-oxoquinazolin-6-yl]methyl]-3-(3-nitrophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22N6O6/c1-18-32-28-11-9-20(14-26(28)30(38)34(18)22-5-3-7-24(16-22)36(40)41)13-21-10-12-29-27(15-21)31(39)35(19(2)33-29)23-6-4-8-25(17-23)37(42)43/h3-12,14-17H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYAYUGPVGXRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)CC3=CC4=C(C=C3)N=C(N(C4=O)C5=CC(=CC=C5)[N+](=O)[O-])C)C(=O)N1C6=CC(=CC=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-Methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5155657.png)
![1-(2-cyclohexylethyl)-N-[2-(4-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5155662.png)
![4-(acetylamino)-1-[2-(6-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B5155668.png)


![(3aS*,5S*,9aS*)-5-(3-hydroxy-4-methoxyphenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5155693.png)
![2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5155696.png)

![2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol](/img/structure/B5155718.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5155724.png)
![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B5155738.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5155747.png)
![4-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5155751.png)